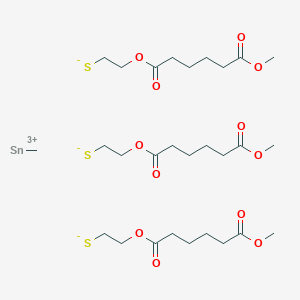
2-(6-Methoxy-6-oxohexanoyl)oxyethanethiolate;methyltin(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Carboxyhexylphosphocholine p-Nitrophenyl Ester involves several steps. The starting material is typically a hexylphosphocholine derivative, which undergoes a series of reactions to introduce the carboxy and p-nitrophenyl ester groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine . The final product is purified through techniques such as column chromatography to ensure high purity .
Chemical Reactions Analysis
6-Carboxyhexylphosphocholine p-Nitrophenyl Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, the ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.
Substitution: The p-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, potassium permanganate, and various nucleophiles. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
6-Carboxyhexylphosphocholine p-Nitrophenyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester hydrolysis and substitution reactions.
Medicine: Research on this compound contributes to the development of new drugs and therapeutic agents targeting phosphorylcholine pathways.
Industry: It is employed in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Carboxyhexylphosphocholine p-Nitrophenyl Ester involves its interaction with specific molecular targets and pathways. The phosphorylcholine group is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
6-Carboxyhexylphosphocholine p-Nitrophenyl Ester can be compared with other phosphorylcholine esters, such as:
Hexylphosphocholine: Lacks the carboxy and p-nitrophenyl ester groups, making it less reactive in certain chemical reactions.
Carboxyethylphosphocholine: Contains a shorter carbon chain, which affects its solubility and reactivity.
Nitrophenylphosphocholine: Similar structure but without the carboxy group, leading to different chemical properties and applications.
The uniqueness of 6-Carboxyhexylphosphocholine p-Nitrophenyl Ester lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
70942-28-8 |
|---|---|
Molecular Formula |
C28H48O12S3Sn |
Molecular Weight |
791.6 g/mol |
IUPAC Name |
2-(6-methoxy-6-oxohexanoyl)oxyethanethiolate;methyltin(3+) |
InChI |
InChI=1S/3C9H16O4S.CH3.Sn/c3*1-12-8(10)4-2-3-5-9(11)13-6-7-14;;/h3*14H,2-7H2,1H3;1H3;/q;;;;+3/p-3 |
InChI Key |
FZGACYJTFRRBMX-UHFFFAOYSA-K |
Canonical SMILES |
COC(=O)CCCCC(=O)OCC[S-].COC(=O)CCCCC(=O)OCC[S-].COC(=O)CCCCC(=O)OCC[S-].C[Sn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















